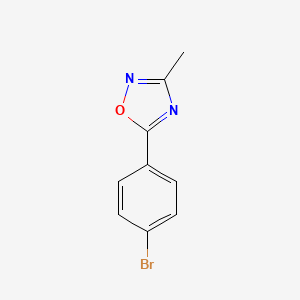












|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=[O:7])=[CH:4][CH:3]=1.CO[C:13](OC)([N:15](C)C)[CH3:14].Cl.NO.C([O-])([O-])=O.[K+].[K+]>[OH-].[Na+].C(Cl)Cl.CC(O)=O.O1CCOCC1>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[O:7][N:15]=[C:13]([CH3:14])[N:8]=2)=[CH:4][CH:3]=1 |f:2.3,4.5.6,7.8|
|


|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C(=O)N)C=C1
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
COC(C)(N(C)C)OC
|
|
Name
|
|
|
Quantity
|
2.2 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NO
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
48 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)O
|
|
Name
|
|
|
Quantity
|
36 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at rt for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the liquid evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow solid
|
|
Type
|
TEMPERATURE
|
|
Details
|
then heated at 90° C. for 3 h
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to rt
|
|
Type
|
FILTRATION
|
|
Details
|
before filtering
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was separated from the mixture
|
|
Type
|
ADDITION
|
|
Details
|
saturated brine (100 ml) was added
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted into EtOAc (200 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a brown solid
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by column chromatography (silica gel, step gradient 10-50% EtOAc in hexanes)
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(C=C1)C1=NC(=NO1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.9 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |